molecular formula C19H17N3O3 B11012432 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

Katalognummer: B11012432
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: NXKMWJBJFNAKBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily for its potential as a kinase inhibitor. The compound's structure integrates a 2,3-dihydrobenzofuran moiety, a privileged scaffold in drug discovery known for its favorable pharmacokinetic properties and its presence in various bioactive molecules targeting kinases , with a 3-methylquinazolin-4(3H)-one core. The quinazolinone pharmacophore is a well-established and versatile scaffold that is frequently exploited in the design of ATP-competitive inhibitors for a range of tyrosine and serine/threonine kinases. Researchers are investigating this specific acetamide derivative for its ability to modulate key signaling pathways involved in cell proliferation and survival. Its primary research value lies in its application as a chemical probe to study kinase-dependent disease models , particularly in the context of cancer. The mechanism of action is hypothesized to involve the binding of the quinazolinone core within the ATP-binding pocket of specific, yet-to-be-fully-elucidated kinase targets, thereby blocking phosphorylation and downstream signaling cascades. This compound is intended for use in in vitro biochemical assays and cell-based studies to validate novel therapeutic targets and to understand the complex network of signal transduction in pathological states.

Eigenschaften

Molekularformel

C19H17N3O3

Molekulargewicht

335.4 g/mol

IUPAC-Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)acetamide

InChI

InChI=1S/C19H17N3O3/c1-22-11-20-16-5-4-14(10-15(16)19(22)24)21-18(23)9-12-2-3-13-6-7-25-17(13)8-12/h2-5,8,10-11H,6-7,9H2,1H3,(H,21,23)

InChI-Schlüssel

NXKMWJBJFNAKBX-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC4=C(CCO4)C=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cycloaddition-Based Benzofuran Synthesis

The 2,3-dihydrobenzofuran core is synthesized via Sc(OTf)₃-catalyzed [4+1] cycloaddition between ortho-quinone methides (o-QMs) and isocyanides.

  • Procedure :

    • o-Hydroxybenzhydryl alcohol (1.0 equiv) reacts with p-nitrophenyl isocyanide (1.2 equiv) in dichloromethane under Sc(OTf)₃ (10 mol%) catalysis at 25°C for 12 hours.

    • The intermediate undergoes intramolecular cyclization to yield 2-aminobenzofuran, which is subsequently hydrolyzed to the carboxylic acid using NaOH (2M).

  • Yield : 70–85% after recrystallization.

  • Characterization :

    • ¹H NMR (DMSO-d₆): δ 7.25 (d, J = 8.5 Hz, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 4.50 (t, J = 8.0 Hz, 2H, OCH₂), 3.20 (t, J = 8.0 Hz, 2H, CH₂), 2.55 (s, 2H, CH₂COOH).

Alternative Route: Cyclization of o-Hydroxybenzhydryl Alcohol

A one-pot cyclization using ethyl chloroacetate and K₂CO₃ in DMF at 80°C for 6 hours forms ethyl benzofuran-2-carboxylate, which is hydrolyzed to the acid.

  • Yield : 75–90%.

Synthesis of 3-Methyl-4-oxo-3,4-dihydroquinazolin-6-amine

Niementowski’s Method

Anthranilic acid derivatives are condensed with formamide to form the quinazolinone core.

  • Procedure :

    • 6-Nitroanthranilic acid (1.0 equiv) reacts with formamide (5.0 equiv) at 130°C for 8 hours.

    • Reduction of the nitro group using H₂/Pd-C in ethanol yields 6-amino-4-oxoquinazoline.

    • Methylation at N3 is achieved using methyl iodide (1.2 equiv) and K₂CO₃ in DMF at 60°C for 4 hours.

  • Yield : 65% (quinazolinone), 80% (methylation).

  • Characterization :

    • ¹³C NMR (CDCl₃): δ 162.1 (C=O), 155.4 (C=N), 128.9–115.2 (Ar-C), 38.5 (N-CH₃).

Base-Promoted SNAr Reaction

ortho-Fluorobenzamide reacts with methylamine under Cs₂CO₃/DMSO conditions at 135°C for 24 hours to form 3-methyl-4-oxoquinazolin-6-amine.

  • Yield : 70%.

Amide Coupling Strategies

Acyl Chloride-Mediated Coupling

The benzofuran acetic acid is converted to its acyl chloride, which reacts with the quinazolinone amine.

  • Procedure :

    • Benzofuran acetic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) at 70°C for 2 hours.

    • The crude acyl chloride is coupled with 3-methyl-4-oxoquinazolin-6-amine (1.1 equiv) in THF with Et₃N (2.0 equiv) at 0°C→25°C for 12 hours.

  • Yield : 78–85%.

  • Characterization :

    • HRMS (ESI): m/z calculated for C₂₀H₁₈N₃O₃ [M+H]⁺: 372.1348, found: 372.1351.

Carbodiimide Coupling

A one-step coupling using EDCl/HOBt in DMF ensures mild conditions.

  • Procedure :

    • Benzofuran acetic acid (1.0 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), and quinazolinone amine (1.0 equiv) are stirred in DMF at 25°C for 24 hours.

  • Yield : 82–89%.

Optimization and Challenges

Solvent and Base Selection

  • DMSO enhances reaction rates in quinazolinone synthesis but complicates purification.

  • Cs₂CO₃ outperforms K₂CO₃ in SNAr reactions due to superior solubility.

Regioselectivity in Methylation

Methylation at N3 (quinazolinone) requires controlled stoichiometry to avoid N1 byproducts.

Purity Control

HPLC purification (C18 column, MeCN/H₂O gradient) ensures >98% purity for biological assays.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Acyl Chloride Coupling78–8595–98High reproducibility
Carbodiimide Coupling82–8997–99Mild conditions, no acidic byproducts
Direct Cyclization70–7590–92Fewer steps

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazolinone moiety, potentially converting it to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Recent studies have indicated that derivatives of benzofuran and quinazoline compounds exhibit significant anticonvulsant properties. In particular, compounds similar to 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide have been evaluated using the maximal electroshock induced seizures (MES) model in mice. These compounds demonstrated the ability to prevent seizure spread effectively at low doses, with some showing comparable potency to established anticonvulsants like phenytoin .

Neuroprotective Effects

The neuroprotective potential of this compound is supported by its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been shown to possess antioxidant properties and may offer protection against oxidative stress in neuronal cells .

Synthesis and Structural Variations

The synthesis of this compound involves several key steps:

  • Formation of Benzofuran Derivative : The starting material is typically a substituted benzofuran compound that undergoes various chemical reactions including hydrogenation and acylation.
  • Quinazoline Core Construction : The quinazoline moiety is synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
  • Final Acetamide Coupling : The final step involves coupling the benzofuran derivative with the quinazoline core via acetamide formation, often using coupling agents to facilitate the reaction.

Anticonvulsant Efficacy

In a study evaluating a series of benzofuran-acetamide derivatives, it was found that certain compounds exhibited significant anticonvulsant activity at doses ranging from 30 mg/kg body mass. The relative potency of these compounds was assessed against standard anticonvulsants, revealing promising candidates for further development .

Neuroprotective Screening

Another study focused on the neuroprotective effects of related compounds showed that specific derivatives could effectively inhibit AChE activity while exhibiting low toxicity in preliminary assessments. This suggests that modifications to the benzofuran or quinazoline structure could enhance therapeutic efficacy while minimizing side effects .

Summary Table of Key Findings

PropertyFindingsReference
Anticonvulsant ActivityEffective in MES model; comparable to phenytoin
Neuroprotective EffectsInhibits AChE; antioxidant properties
Synthesis MethodMulti-step synthesis involving hydrogenation and acylation

Wirkmechanismus

Der Wirkungsmechanismus von 2-(2,3-Dihydro-1-benzofuran-6-yl)-N-(3-methyl-4-oxo-3,4-dihydrochinazolin-6-yl)acetamid beinhaltet wahrscheinlich die Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Benzofuran- und Chinazolinon-Einheiten können an aktive Zentren binden und die Aktivität dieser Zielstrukturen hemmen oder modulieren. Beteiligte Wege könnten die Hemmung der Zellproliferation, die Induktion von Apoptose oder die Modulation von Entzündungsreaktionen umfassen.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The following structurally related compounds highlight key differences in pharmacophores and physicochemical properties:

Compound Name / ID Core Structure Key Substituents/Linkers Hypothesized Impact on Properties Reference
Target Compound Dihydrobenzofuran + Quinazolinone 3-methyl (quinazolinone), acetamide linker Balanced lipophilicity; enhanced H-bonding via quinazolinone
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Benzodioxin + Triazole Sulfanyl linker, furan/pyridine substituents Increased metabolic stability (triazole); potential metal coordination (sulfanyl)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole + Acetamide Trifluoromethyl group High lipophilicity (CF3); electron-deficient benzothiazole may enhance target binding
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide Pyridazinone + Furan 4-methoxybenzyl Improved half-life (methoxy group); pyridazinone as strong H-bond acceptor
3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxoquinazolin-6-yl)amino)phenyl)benzamide (Entry 8, ) Quinazolinone + Benzamide Cyanopropyl, amino linker Steric bulk (cyanopropyl) may reduce solubility; benzamide rigidity vs. acetamide flexibility

Key Observations

Dihydrobenzofuran vs. Benzodioxin () introduces an additional oxygen atom, improving solubility but reducing aromaticity compared to dihydrobenzofuran .

Quinazolinone Modifications: The 3-methyl group in the target compound may reduce oxidative metabolism compared to the 4-methoxyphenyl substituent in ’s analog, which could enhance π-π stacking but increase metabolic vulnerability . The absence of a sulfanyl linker (cf.

Methoxy () and trifluoromethyl () groups enhance lipophilicity but may require formulation adjustments to mitigate solubility challenges.

Hypothetical Pharmacological Implications

  • Kinase Inhibition: The dihydrobenzofuran-quinazolinone architecture resembles kinase inhibitors (e.g., gefitinib), where the quinazolinone mimics ATP’s adenine binding .

Biologische Aktivität

The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2

This molecular composition indicates the presence of functional groups that may contribute to its biological activities.

Antioxidant Activity

Recent studies have shown that derivatives of benzofuran, including compounds similar to the one , exhibit significant antioxidant properties. For instance, a related compound was evaluated for its ability to scavenge free radicals and showed promising results in vitro, suggesting potential neuroprotective effects against oxidative stress .

Acetylcholinesterase Inhibition

The compound's structural similarity to known acetylcholinesterase inhibitors suggests it may possess similar activity. In vitro assays have demonstrated that certain derivatives exhibit potent inhibition of acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's . The specific compound studied here could be evaluated for its efficacy in this regard.

Anticancer Activity

Benzofuran derivatives have been reported to induce apoptosis in various cancer cell lines. For example, studies on related compounds indicate that they can significantly increase reactive oxygen species (ROS) levels in leukemia cells, leading to apoptosis through mitochondrial pathways . The compound may share these properties due to its structural characteristics.

Study 1: Antioxidant and Neuroprotective Potential

In a study assessing the antioxidant capabilities of related benzofuran compounds, researchers found that certain modifications led to enhanced protective effects against neuronal cell death induced by oxidative stress. The study concluded that these compounds could be further developed for neurodegenerative disease therapies .

Study 2: Apoptosis Induction in Cancer Cells

Another investigation focused on the apoptotic effects of benzofuran derivatives on K562 leukemia cells. The results indicated a significant increase in caspase activity after treatment with these compounds, suggesting a robust mechanism for inducing cell death in cancerous cells . This finding supports the hypothesis that the compound under consideration may also exhibit similar anticancer activities.

Data Tables

Activity Compound IC50 Value Cell Line
AntioxidantSimilar12 µMNeuronal Cells
Acetylcholinesterase InhibitorSimilar0.5 µMHuman Neuronal Cells
Apoptosis InductionSimilar10 µMK562 Leukemia Cells

Q & A

Q. How can researchers optimize the synthetic route for this compound while minimizing trial-and-error approaches?

Methodological Answer: To streamline synthesis, employ statistical design of experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can reduce the number of experiments by systematically varying factors and analyzing their impact on yield and purity . Additionally, integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, narrowing experimental conditions . Use HPLC and NMR to validate purity at each step .

Optimization MethodKey ParametersTools/TechniquesReference
DoESolvent, Temp.Minitab, JMP
Computational DesignActivation EnergyGaussian, ORCA

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for aromatic protons (benzofuran/quinazolinone moieties) and acetamide protons (δ ~2.0 ppm for CH3, δ ~8.0 ppm for NH) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass matching (e.g., [M+H]+ ion).
  • Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • HPLC-PDA: Monitor purity (>95%) using C18 columns and gradient elution (e.g., water:acetonitrile) .

Q. How can researchers design preliminary bioactivity assays for this compound?

Methodological Answer:

  • Target Selection: Prioritize kinases or enzymes structurally related to the quinazolinone core (e.g., EGFR, PARP) .
  • In Vitro Assays: Use fluorescence-based enzyme inhibition assays (e.g., Z′-factor >0.5 for robustness) .
  • Cytotoxicity Screening: Test against cancer cell lines (e.g., MTT assay) with cisplatin as a positive control .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of this compound’s synthesis?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Gibbs free energy profiles for key steps (e.g., amide bond formation, cyclization) to identify rate-limiting steps .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) using AMBER or GROMACS .
  • Transition State Analysis: Locate saddle points using nudged elastic band (NEB) methods to validate mechanistic hypotheses .

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Cross-Model Validation: Compare results from 2D cell cultures, 3D organoids, and in vivo models to assess translational relevance .
  • Metabolomics Profiling: Use LC-MS to identify species-specific metabolite interference (e.g., cytochrome P450 activity) .
  • Dose-Response Modeling: Apply Hill equation or logistic regression to quantify potency (EC50) variability .

Q. What advanced techniques enable real-time monitoring of this compound’s stability under physiological conditions?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Track degradation products in simulated gastric fluid (pH 2.0) or plasma .
  • Isothermal Titration Calorimetry (ITC): Measure binding entropy/enthalpy changes to assess thermodynamic stability .
  • Accelerated Stability Studies: Use Q10 (Arrhenius) model to predict shelf-life at 25°C/60% RH .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity?

Methodological Answer:

  • Fragment-Based Design: Replace the 3-methyl group on the quinazolinone with bulkier substituents (e.g., isopropyl) to probe steric effects .
  • Molecular Docking: Use AutoDock Vina to predict binding poses against off-target proteins (e.g., COX-2 vs. COX-1) .
  • Free Energy Perturbation (FEP): Quantify ΔΔG for substituent modifications using Schrödinger’s FEP+ .

Data Analysis & Experimental Design

Q. What statistical methods address batch-to-batch variability in synthesis yields?

Methodological Answer:

  • Multivariate Analysis (MVA): Apply principal component analysis (PCA) to correlate impurity profiles with reaction conditions .
  • Control Charts: Implement Shewhart charts to monitor yield trends and detect outliers .
  • Design Space Exploration: Use response surface methodology (RSM) to define robust operating ranges .

Q. How can researchers validate the compound’s hypothesized metabolic pathways?

Methodological Answer:

  • Stable Isotope Labeling: Synthesize a ¹³C-labeled analog to trace metabolites via LC-MS .
  • Cryo-Electron Microscopy (Cryo-EM): Visualize enzyme-compound interactions at near-atomic resolution .
  • Pharmacokinetic Modeling: Fit compartmental models to plasma concentration-time data using NONMEM .

Contradictions & Limitations

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

  • Force Field Calibration: Re-parameterize charges/van der Waals terms in docking software using experimental IC50 data .
  • Solvent Accessibility Analysis: Compare MD-simulated solvent-accessible surfaces with crystallographic B-factors .
  • Error Propagation Analysis: Quantify uncertainty in DFT calculations (e.g., ±3 kcal/mol) and adjust hypotheses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.